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Compound of Interest

Compound Name: Isomalt

CAS No.: 20942-99-8

Cat. No.: B1208957 Get Quote

Welcome to the technical support center for researchers, scientists, and drug development

professionals working with isomalt. This guide provides in-depth troubleshooting advice and

answers to frequently asked questions regarding the stability challenges of isomalt, particularly

in high-humidity environments. As your virtual Senior Application Scientist, my goal is to equip

you with the foundational knowledge and practical protocols to anticipate, diagnose, and

resolve these issues in your experiments.

Section 1: Troubleshooting Guide
This section is designed to help you diagnose and resolve common problems encountered

when working with isomalt formulations, especially in its amorphous state, under humid

conditions.

Issue 1: Powder Caking and Loss of Flowability in
Crystalline Isomalt
Q: My crystalline isomalt powder is forming clumps and exhibiting poor flow during storage and

handling. What is causing this, and how can I prevent it?

A: Causality and Mechanism: While crystalline isomalt is known for its relatively low

hygroscopicity compared to sucrose, it is still susceptible to moisture-induced caking, especially

under conditions of fluctuating relative humidity (RH).[1] The caking mechanism is typically

initiated by the adsorption of a thin layer of moisture onto the crystal surfaces at high RH. This
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moisture can dissolve a small amount of the isomalt, creating saturated liquid bridges between

adjacent crystals. When the humidity decreases or temperature fluctuates, this dissolved

isomalt can recrystallize, cementing the particles together and leading to caking and a loss of

flowability.

Troubleshooting Protocol:

Environmental Control: The most effective preventative measure is to control the ambient

environment. Store crystalline isomalt in a climate-controlled area, ideally below 60% RH,

and in tightly sealed containers.[2]

Excipient Selection: Consider the inclusion of a glidant or anti-caking agent, such as colloidal

silicon dioxide, in your formulation to improve powder flow by reducing interparticle friction.

Particle Size Analysis: Finer particles have a larger surface area, which can increase the

propensity for moisture adsorption and caking. If possible, opt for a grade of isomalt with a

larger and more uniform particle size.

Issue 2: Stickiness, Collapse, and Crystallization of
Amorphous Isomalt
Q: I've prepared an amorphous solid dispersion (ASD) with isomalt (e.g., via spray-drying or

freeze-drying), and it's becoming sticky and eventually crystallizing during storage at ambient

conditions. Why is this happening?

A: Causality and Mechanism: This is a classic stability issue for amorphous materials, driven by

the plasticizing effect of water. Amorphous isomalt exists in a glassy state, characterized by

high viscosity and low molecular mobility. However, when exposed to humidity, water molecules

are absorbed into the amorphous matrix. Water acts as a potent plasticizer, increasing the free

volume between isomalt molecules and significantly lowering the glass transition temperature

(Tg).[3][4] If the Tg is depressed to a point near or below the storage temperature, the

molecular mobility of isomalt increases dramatically. This enhanced mobility allows the

molecules to rearrange from their disordered amorphous state into a more thermodynamically

stable crystalline lattice, leading to stickiness (as the material transitions through a rubbery

state), structural collapse, and eventual crystallization.[3][5] Pure amorphous isomalt has been

observed to become a viscous liquid at 90% RH.
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Troubleshooting Workflow:
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Observation

Diagnosis

Root Cause Analysis

Solution Pathways

Amorphous Isomalt is Sticky/Crystallizing

Measure Water Content
(Karl Fischer Titration)

Determine Glass Transition (Tg)
(Modulated DSC)

Confirm Crystallinity
(XRPD)

High Water Content Detected? Is Tg ≤ Storage Temperature? Crystalline Peaks in XRPD?

Control Storage Humidity:
Use desiccants or N2 blanket

Yes

Process Optimization:
Ensure low residual moisture post-drying

Yes

Reformulate:
Add stabilizing polymer (e.g., HSH, PVP)

Yes

Protective Packaging:
Use high moisture barrier films

Yes

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1208957?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Amorphous Isomalt
(Glassy State, Low Mobility)

Exposure to
High Humidity (>60% RH)

Water Sorption
(Plasticization)

Glass Transition Temp (Tg)
Decreases Significantly

Tg approaches or drops
below Storage Temp (Ts)

Increased Molecular
Mobility (Rubbery State)

Stickiness &
Collapse Molecular Rearrangement

Crystallization
(Thermodynamically Stable State)

Energy Input
(e.g., Re-processing)

Click to download full resolution via product page

Caption: Moisture-induced stability cascade in amorphous isomalt.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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